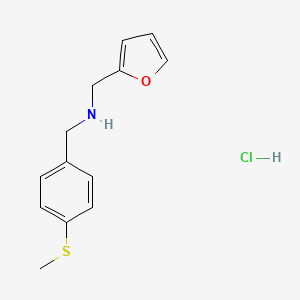

Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride

Descripción

Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride is a secondary amine hydrochloride salt characterized by two distinct aromatic substituents: a furan-2-ylmethyl group and a 4-methylsulfanyl-benzyl group. The furan ring introduces an oxygen-containing heterocycle, while the 4-methylsulfanyl-benzyl moiety contains a sulfur atom at the para position of the benzyl group. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-1-(4-methylsulfanylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS.ClH/c1-16-13-6-4-11(5-7-13)9-14-10-12-3-2-8-15-12;/h2-8,14H,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFSFMHXCKHNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNCC2=CC=CO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203242 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride typically involves the following steps:

Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

Introduction of the 4-Methylsulfanyl-Benzyl Group: This step involves the reaction of the furan-2-ylmethyl intermediate with a benzyl halide that has a methylsulfanyl substituent.

Formation of the Amine Hydrochloride:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The furan ring and the methylsulfanyl group can be oxidized under suitable conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the methylsulfanyl group can yield the corresponding methyl group.

Aplicaciones Científicas De Investigación

Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its applications, particularly focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential of furan derivatives in anticancer therapies. For instance, compounds similar to furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride have been investigated for their ability to inhibit specific cancer cell lines. Research indicates that modifications in the furan ring can enhance cytotoxic effects against various cancers by targeting critical pathways involved in cell proliferation and survival .

Neurological Disorders

The compound's structural characteristics suggest it may act as an acetylcholinesterase inhibitor, potentially offering therapeutic benefits in treating Alzheimer's disease. Similar compounds have demonstrated efficacy in enhancing cholinergic transmission, which is crucial for cognitive function . The inhibition of acetylcholinesterase helps to increase the levels of acetylcholine in the synaptic cleft, thereby improving neurotransmission.

Antiviral Properties

Furan derivatives have also been explored for their antiviral activities, particularly against RNA viruses such as SARS-CoV-2. Studies have shown that certain furan-containing compounds can inhibit the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication. For example, derivatives with similar structural motifs exhibited IC50 values in the low micromolar range, indicating potent antiviral activity . This positions furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride as a potential lead compound for further development against viral infections.

Enzyme Inhibition

The primary mechanism through which furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride may exert its effects involves enzyme inhibition. By binding to target enzymes such as acetylcholinesterase or viral proteases, the compound can disrupt normal biochemical pathways, leading to therapeutic outcomes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the furan ring or the benzyl moiety can significantly impact biological activity and selectivity towards specific targets. Research has shown that small changes in substituents can lead to substantial differences in potency and selectivity .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study A: Anticancer Activity | Identified significant cytotoxic effects against breast cancer cell lines with IC50 values < 10 µM | Supports potential use in cancer therapy |

| Study B: Neurological Effects | Demonstrated enhanced cognitive function in animal models through acetylcholinesterase inhibition | Suggests applicability in Alzheimer's treatment |

| Study C: Antiviral Activity | Reported IC50 values of 1.55 µM against SARS-CoV-2 Mpro | Highlights potential as a COVID-19 therapeutic agent |

Mecanismo De Acción

The mechanism of action of Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and the amine group can interact with enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a furan ring and a thioether-functionalized benzyl group . Key analogues include:

(a) (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride (CAS 13605-56-6)

- Substituents :

- Tetrahydrofuran-2-ylmethyl (saturated ether ring)

- 4-Methylbenzyl (CH₃ at para position)

- Key Differences :

- Furan vs. Tetrahydrofuran : The aromatic furan in the target compound enables π-π stacking interactions, whereas the saturated tetrahydrofuran in the analogue offers conformational flexibility but reduced aromaticity.

- Methylsulfanyl vs. Methyl : The thioether (SCH₃) group in the target compound increases electron density and lipophilicity compared to the methyl (CH₃) group in the analogue.

(b) (Butan-2-yl)[(4-methylphenyl)methyl]amine Hydrochloride (CAS 1049678-12-7)

- Substituents :

- Butan-2-yl (branched aliphatic chain)

- 4-Methylbenzyl (CH₃ at para position)

- Key Differences :

- Aromatic vs. Aliphatic : The target compound’s furan and benzyl groups enhance aromatic interactions, while the butyl chain in the analogue prioritizes hydrophobic interactions.

- Polarity : The thioether and furan in the target compound may improve solubility in polar aprotic solvents compared to the aliphatic analogue.

Physicochemical Properties

Actividad Biológica

Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride has the molecular formula and a molecular weight of 269.8 g/mol. The presence of the furan ring and the methylsulfanyl group suggests potential interactions with biological targets, particularly enzymes.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission.

- Inhibition Potency : The compound has shown varying degrees of inhibition against AChE and BChE. For instance, certain derivatives exhibited IC50 values indicating effective inhibition at micromolar concentrations.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 4q | AChE | 18.62 | Competitive |

| 4o | BChE | 69.18 | Non-competitive |

These results suggest that structural modifications can significantly affect the inhibitory potency of related compounds, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Antiviral Activity

In addition to cholinesterase inhibition, furan derivatives have been evaluated for their antiviral properties. For example, compounds structurally related to furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine have demonstrated activity against HIV reverse transcriptase (RT), inhibiting both the polymerase and RNase H functions at low micromolar concentrations.

Study on Acetylcholinesterase Inhibition

A study focused on synthesizing polysubstituted pyrrole derivatives found that compounds with similar structural motifs to furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine exhibited significant AChE inhibition. The study utilized molecular docking to elucidate binding interactions within the active site of AChE, confirming the potential for these compounds in treating neurodegenerative diseases like Alzheimer's.

Antiviral Efficacy Against HIV

Another investigation assessed the antiviral efficacy of related furan compounds against HIV. The results indicated that certain derivatives could inhibit HIV RT effectively, suggesting a dual mechanism of action that could be harnessed for therapeutic purposes in HIV treatment.

Mechanistic Insights

Molecular Docking Studies : Computational studies have provided insights into how furan derivatives interact with their biological targets. For instance, docking simulations indicated that these compounds can form significant hydrogen bonds and hydrophobic interactions within the active sites of AChE and BChE, enhancing their inhibitory effects.

Protein-Ligand Interactions : Detailed analyses revealed that specific amino acid residues within the active sites play crucial roles in binding affinity and specificity. For example, interactions with residues such as Ser125 and Tyr341 were frequently observed during simulations, highlighting potential sites for further optimization in drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride, and what methodological considerations are critical for reproducibility?

- Answer: The compound can be synthesized via nucleophilic substitution between furan-2-ylmethylamine and 4-(methylsulfanyl)benzyl chloride, followed by HCl salt formation. Key considerations include:

- Reaction conditions: Optimize temperature (e.g., 0–25°C) to minimize side reactions like oxidation of the thioether group .

- Purification: Use recrystallization from ethanol/water mixtures to isolate the hydrochloride salt, ensuring removal of unreacted amines or benzyl chloride derivatives .

- Safety: Employ inert atmospheres (N₂/Ar) to prevent oxidation of the methylsulfanyl group during synthesis .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are recommended?

- Answer: Use a combination of:

- ¹H/¹³C NMR: Assign peaks to the furan ring (δ 6.2–7.4 ppm), methylsulfanyl group (δ 2.5 ppm for –SCH₃), and benzylamine protons (δ 3.8–4.2 ppm) .

- FT-IR: Validate amine hydrochloride formation via N–H stretching (2500–3000 cm⁻¹) and C–S absorption (600–700 cm⁻¹) .

- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₃H₁₆ClNOS⁺: 278.07 g/mol) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile by-products (e.g., HCl gas) .

- PPE: Wear nitrile gloves and goggles to prevent skin/eye contact, as amine hydrochlorides can cause irritation .

- Storage: Keep in airtight containers under desiccation to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural characterization?

- Answer:

- Cross-validation: Compare data with structurally similar compounds (e.g., benzylamine hydrochlorides) to identify shifts caused by electron-withdrawing/donating groups .

- Variable-temperature NMR: Use to distinguish dynamic effects (e.g., rotamers) from impurities .

- X-ray crystallography: Resolve ambiguities by determining the crystal structure, particularly if unexpected tautomers or stereoisomers are suspected .

Q. What strategies are effective for impurity profiling, and how can impurity limits impact pharmacological studies?

- Answer:

- HPLC-MS: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities (e.g., unreacted starting materials or oxidation by-products) .

- Thresholds: Adhere to pharmacopeial standards (e.g., ≤0.1% for individual impurities) to ensure biological assay reliability .

- Mitigation: Optimize reaction stoichiometry and quenching steps (e.g., rapid cooling) to suppress by-product formation .

Q. How does the methylsulfanyl group influence the compound’s reactivity in biological systems, and what experimental designs can elucidate its mechanism?

- Answer:

- Enzyme inhibition assays: Test interactions with cysteine proteases or sulfur-metabolizing enzymes (e.g., cytochrome P450) to assess the –SCH₃ group’s role .

- Comparative studies: Synthesize analogs (e.g., replacing –SCH₃ with –OCH₃) and compare bioactivity in cell-based models .

- Computational modeling: Use DFT calculations to predict binding affinities or metabolic pathways influenced by the thioether moiety .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities, and how can they be addressed methodologically?

- Answer:

- Solvent selection: Transition from dichloromethane (small-scale) to toluene/water biphasic systems for easier large-scale extraction .

- Catalyst optimization: Screen palladium or copper catalysts for Buchwald-Hartwig coupling if aryl halide intermediates are used .

- Process analytics: Implement inline FTIR or Raman spectroscopy to monitor reaction progression and impurity formation in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.